3,3-Dimethylcyclopentanone

Descripción

Molecular Architecture and Stereochemical Configuration

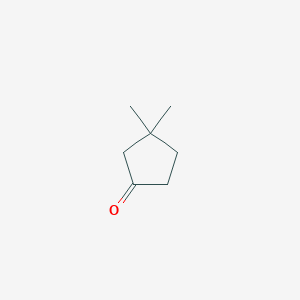

This compound possesses the molecular formula C₇H₁₂O with a molecular weight of 112.17 g/mol. The compound features a five-membered cyclopentanone ring system with two methyl substituents positioned at the 3-carbon, creating a quaternary carbon center. This substitution pattern results in a highly symmetrical molecular architecture that significantly influences both the chemical and physical properties of the compound.

The stereochemical configuration of this compound is characterized by the presence of a ketone functional group at the 1-position and geminal dimethyl groups at the 3-position. The International Union of Pure and Applied Chemistry name for this compound is 3,3-dimethylcyclopentan-1-one, reflecting its systematic nomenclature based on the cyclopentanone parent structure. The InChI key JSYAQLZSGHPSJD-UHFFFAOYSA-N provides a unique chemical identifier that confirms its molecular connectivity and stereochemical arrangement.

The molecular geometry around the ketone carbon exhibits typical characteristics of carbonyl compounds, with the carbon-oxygen double bond length approximately 1.20 angstroms and bond angles approaching 120 degrees around the sp²-hybridized carbon. The quaternary carbon at position 3 displays tetrahedral geometry with carbon-carbon bond lengths of approximately 1.54 angstroms to both methyl groups and the adjacent ring carbons. These structural parameters have been confirmed through various spectroscopic techniques including nuclear magnetic resonance and infrared spectroscopy.

The compound exhibits restricted conformational flexibility due to the presence of the two methyl substituents, which create significant steric interactions that influence the preferred ring conformations. The geminal dimethyl substitution pattern results in increased ring strain compared to unsubstituted cyclopentanone, as evidenced by altered bond angles and conformational preferences. Computational studies indicate that the presence of these substituents affects the ring puckering amplitude and the preferred envelope conformations characteristic of five-membered rings.

Comparative Analysis of Cyclopentanone Derivatives

The structural characteristics of this compound can be effectively understood through comparison with other dimethylcyclopentanone isomers, particularly 2,3-dimethylcyclopentanone and 2,4-dimethylcyclopentanone derivatives. These compounds share the same molecular formula but exhibit significantly different structural and conformational properties due to varying substitution patterns.

2,3-Dimethylcyclopentanone exists in multiple stereoisomeric forms, including both cis and trans configurations, with distinct conformational preferences. The (2S,3R)-2,3-dimethylcyclopentanone represents the trans isomer, characterized by methyl groups positioned on opposite faces of the ring plane. This contrasts markedly with this compound, where both methyl groups are attached to the same carbon atom, eliminating the possibility of stereoisomerism around these positions.

The 2,4-dimethylcyclopentanone system presents another interesting comparison, with stereoisomers such as (2R,4S)-2,4-dimethylcyclopentanone exhibiting different spatial arrangements. These compounds demonstrate how substitution pattern variations significantly impact molecular conformation and chemical reactivity. The presence of substituents at different ring positions creates varying degrees of steric strain and influences the preferred ring conformations.

Table 1 provides a comparative analysis of key structural parameters among these dimethylcyclopentanone derivatives:

| Compound | Molecular Formula | Stereoisomers | Key Structural Features |

|---|---|---|---|

| This compound | C₇H₁₂O | None | Quaternary carbon at position 3, geminal dimethyl groups |

| 2,3-Dimethylcyclopentanone | C₇H₁₂O | Cis/Trans | Adjacent methyl substitution, stereogenic centers |

| 2,4-Dimethylcyclopentanone | C₇H₁₂O | Multiple | 1,3-Diaxial interactions, conformational flexibility |

The conformational analysis reveals that this compound exhibits reduced conformational flexibility compared to its isomers due to the steric bulk of the geminal dimethyl groups. This restriction results in more defined ring conformations and influences the compound's reactivity patterns. Research has demonstrated that the 3,3-dimethyl substitution pattern leads to preferential alkylation at the less sterically hindered positions during chemical transformations.

The electronic properties of these compounds also differ significantly due to the varying electronic environments created by different substitution patterns. Nuclear magnetic resonance studies have revealed distinct chemical shift patterns and coupling constants that reflect the unique electronic and steric environments in each isomer. These differences have important implications for synthetic applications and reaction mechanisms involving these compounds.

X-ray Crystallographic Studies and Conformational Analysis

The conformational behavior of this compound has been extensively studied through both experimental and computational approaches, providing detailed insights into its three-dimensional structure and dynamic behavior. Five-membered rings, including substituted cyclopentanones, typically adopt non-planar conformations to minimize ring strain and optimize intramolecular interactions.

The cyclopentanone ring system generally exhibits envelope conformations, where four carbon atoms lie approximately in the same plane while one carbon atom is displaced out of this plane. For this compound, the conformational preferences are significantly influenced by the steric bulk of the two methyl substituents at position 3. The compound predominantly adopts envelope conformations where the substituted carbon (C-3) serves as the flap of the envelope, minimizing unfavorable steric interactions between the methyl groups and other ring atoms.

Comparative studies with cyclopentanone itself reveal important conformational differences. Unsubstituted cyclopentanone exhibits dynamic ring flipping behavior at room temperature, with all five carbon atoms taking turns as the envelope flap. However, the presence of bulky substituents in this compound restricts this conformational mobility, leading to preferential conformations where the substituted carbon remains out of the ring plane.

Computational investigations using density functional theory methods have provided detailed energy profiles for various conformational states of this compound. These studies indicate that the envelope conformation with C-3 as the flap represents the global minimum energy structure, with energy barriers for conformational interconversion being significantly higher than those observed in unsubstituted cyclopentanone. The calculated energy differences between various envelope conformations range from 2 to 5 kilocalories per mole, suggesting limited conformational flexibility under ambient conditions.

The bond angles within the ring system deviate from ideal tetrahedral values due to ring strain, with carbon-carbon-carbon angles ranging from 102 to 106 degrees. These angular distortions are consistent with the envelope conformation and are similar to those observed in other five-membered ring systems. The ketone functionality introduces additional conformational considerations, with the carbonyl group preferentially oriented to minimize steric interactions with the methyl substituents.

Nuclear magnetic resonance studies have provided experimental validation of the predicted conformational preferences through analysis of coupling constants and chemical shift patterns. The observed three-bond coupling constants between ring protons are consistent with the predicted envelope conformations, while the chemical shifts of the methyl groups reflect their spatial orientation relative to the ketone functionality. Temperature-dependent nuclear magnetic resonance experiments have confirmed the restricted conformational mobility compared to less substituted analogs.

Recent investigations have also examined the solid-state structure of this compound through X-ray crystallographic analysis, although detailed crystallographic parameters are limited in the available literature. The crystal structure data would provide definitive information about bond lengths, bond angles, and intermolecular packing arrangements, offering valuable insights into the compound's behavior in the solid state.

Propiedades

IUPAC Name |

3,3-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYAQLZSGHPSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349112 | |

| Record name | 3,3-dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20500-49-6 | |

| Record name | 3,3-dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Base-Mediated Hydrolysis and Decarboxylation of Tricarboxylic Acid Derivatives

One established approach begins with 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives. The process involves:

Step 1: Base Hydrolysis

The tricarboxylic acid derivative is treated with a base such as sodium hydroxide or potassium hydroxide in a diluent like methanol or water. The reaction temperature is maintained between 0° and 80°C, preferably 10° to 50°C, to effect partial hydrolysis and formation of a dicarboxylic acid intermediate.Step 2: Acidification and Extraction

After hydrolysis, the mixture is acidified to precipitate the intermediate, which is then extracted into methylene chloride, dried, filtered, and concentrated.Step 3: Thermal Decarboxylation

The isolated carboxylic acid is heated between 120° and 200°C, sometimes in the presence of polar aprotic solvents such as dimethylformamide or dimethylsulfoxide, to induce decarboxylation and yield 3,3-dimethylcyclopentanone.Step 4: Purification

The crude ketone is purified by vacuum distillation to achieve the desired purity.

This method is characterized by conventional work-up procedures including solvent extraction, drying, and distillation, and is scalable for industrial applications.

Photochemical and Acid-Catalyzed Rearrangement Routes

Another synthetic route involves photochemical cycloaddition followed by acid-catalyzed rearrangement:

Starting from cyclohexenone and allene, a photoadduct such as 3-methylenetricyclo[6.3.0.0^1,4]undecan-5-one is formed.

This intermediate undergoes acid-catalyzed rearrangement in benzene with morpholine refluxed for extended periods (e.g., 23 hours), leading to the formation of triquinanes and related cyclopentanone derivatives, including this compound.

Though more complex and specialized, this method demonstrates the utility of photochemical strategies in constructing cyclopentanone frameworks.

Vilsmeier–Haack Reaction on this compound

In process development for certain pharmaceutical intermediates, this compound is prepared and isolated by vacuum distillation before undergoing further functionalization:

The ketone is treated with reagents such as phosphorus oxychloride and dimethylformamide under controlled temperature conditions (10–65°C) to introduce formyl groups via the Vilsmeier–Haack reaction.

This route highlights the importance of obtaining pure this compound as a key intermediate for subsequent transformations.

Alkylation and Cyclization of Nitrile Precursors

A multi-step synthetic sequence involves:

Alkylation of isobutyronitrile with 1-bromo-3-chloropropane in the presence of a base to yield 5-chloro-2,2-dimethylpentanenitrile.

Treatment of this intermediate with cyanide sources and phase-transfer catalysts to form 2,2-dimethyladiponitrile.

Cyclization under basic conditions to produce 3,3-dimethyl-2-amino-1-cyanocyclopentene.

Acid hydrolysis of the cyclized product yields 5-cyano-2,2-dimethylcyclopentanone, which can be further alkylated and hydrolyzed to obtain this compound derivatives.

This approach is notable for its use of nitrile intermediates and phase-transfer catalysis, offering an alternative synthetic pathway with potential for functional group diversification.

Stereoselective Synthesis of 3,4-Disubstituted Cyclopentanones Including this compound

Advanced methods focus on stereoselective preparation of substituted cyclopentanones:

Starting from commercially available chiral precursors such as (R)-2-methyl-succinic acid 4-methyl ester, multi-step sequences (e.g., five steps) yield optically active 3,4-disubstituted cyclopentanones including this compound.

These methods often employ acid catalysis, protective group strategies, and chromatographic purification to achieve high stereochemical purity.

The resulting ketones serve as important intermediates in the synthesis of cyclic amino acids with pharmaceutical relevance.

Modular Building Block Approach for Illudalic Acid Synthesis

Recent research demonstrates that this compound serves as a key building block in the synthesis of illudalic acid, a fungal natural product with phosphatase inhibitory activity:

The synthetic route involves a convergent [4+2] benzannulation followed by one-pot functional group manipulations.

The overall sequence from this compound to illudalic acid is concise (longest linear sequence of 5 steps), highlighting the ketone’s versatility as a scaffold.

This method underscores the compound’s utility in complex natural product synthesis and medicinal chemistry.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Key Steps | Purification Techniques | Notes |

|---|---|---|---|---|---|

| 1 | 3,3-Dimethyl-cyclopropane tricarboxylic acid derivatives | NaOH/KOH, MeOH/H2O, 0–80°C; Heat 120–200°C, DMF/DMSO | Base hydrolysis → acidification → decarboxylation | Solvent extraction, vacuum distillation | Industrially scalable, classical approach |

| 2 | Cyclohexenone + Allene | Photocycloaddition, acid catalysis, reflux in benzene/morpholine | Photoadduct formation → acid rearrangement | Not specified | Specialized photochemical method |

| 3 | This compound | POCl3, DMF, H2O, 10–65°C | Vilsmeier–Haack formylation | Vacuum distillation | Used as intermediate for further reactions |

| 4 | Isobutyronitrile, 1-bromo-3-chloropropane | Bases, phase-transfer catalysts, acid hydrolysis | Alkylation → cyanide substitution → cyclization → hydrolysis | Extraction, chromatography | Multi-step nitrile-based synthesis |

| 5 | (R)-2-Methyl-succinic acid methyl ester | Acid catalysis, reflux, protective groups | Multi-step stereoselective synthesis | Column chromatography | Produces optically active derivatives |

| 6 | This compound | Benzannulation, one-pot functionalization | Modular building block synthesis | Not specified | Applied in natural product synthesis |

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Dimethylcyclopentanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Organic Synthesis: 3,3-Dimethylcyclopentanone serves as a crucial building block in the synthesis of more complex molecules. For instance, it can be used in the preparation of optically active 3,4-disubstituted cyclopentanones, which are valuable intermediates in the synthesis of cyclic amino acids .

- Pharmaceutical Chemistry: Optically-active cyclic amino acids derived from this compound have applications in treating pain, psychiatric disorders, and sleep disorders . For example, they can be used to synthesize (3S,4S)-(l-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid, a compound that binds to the alpha-2-delta subunit of calcium channels .

- Material Science: As a ketone, this compound can be used as a precursor in the synthesis of polymers and resins.

- Reaction Mechanism Studies: this compound can be utilized to study reaction mechanisms and kinetics, offering insights into the behavior of cyclic ketones in various chemical processes.

Preparation Methods

Optically active 3,4-disubstituted cyclopentanones, including those derived from this compound, can be prepared through efficient and cost-effective methods using commercially available starting materials . For example, (S,S)-3,4-dimethyl-cyclopentanone may be prepared from (R)-2-methyl-succinic acid 4-methyl ester in five steps .

Types of Reactions

- Reduction: Ketones like this compound can be reduced using amino acid-mediated borane .

- Acetylation: Acetoxy cyclopentanone can be produced from this compound, which is then reacted with DBU to form a specific chemical intermediate .

- Ketone protection: this compound can react with (2R,3R)-(-)-2,3-butanediol and j p-toluenesulphonic acid to form an acetal .

This compound's biological activity has been explored through quantitative structure-activity relationship (QSAR) studies, which correlate the compound's chemical structure with its biological effects.

Case Studies

- Synthesis of Cyclic Amino Acids: this compound is a chemical intermediate in the synthesis of optically active 3,4-disubstituted cyclopentanones, which are used to create cyclic amino acids with therapeutic applications . These amino acids are useful for treating conditions such as insomnia, epilepsy, hypokinesia, depression, anxiety, panic, pain, and irritable bowel syndrome .

- Reduction of Ketones: 3,3-dimethyl-2-butanone and 2,2-dimethylcyclopentanone can be reduced with better asymmetric induction in the case of amino acid-mediated borane .

- Hydrogels for Therapeutic Applications: Hydrogels are highly hydrated three-dimensional polymeric matrices with excellent biocompatibility, chemical modifiability, and physical tunability and hydrogels have demonstrated potential in supporting cell viability and functionalities .

Mecanismo De Acción

The mechanism of action of 3,3-Dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific context of its use in research or industrial applications .

Comparación Con Compuestos Similares

Cyclopentanone: A simpler ketone with a five-membered ring but without the methyl groups.

3-Methylcyclopentanone: Similar structure but with only one methyl group attached to the ring.

Cyclohexanone: A six-membered ring ketone, differing in ring size and chemical properties.

Uniqueness: 3,3-Dimethylcyclopentanone is unique due to the presence of two methyl groups on the same carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other cyclopentanone derivatives and affects its behavior in chemical reactions .

Actividad Biológica

3,3-Dimethylcyclopentanone (C7H12O) is a cyclic ketone notable for its unique structural features, including two methyl groups attached to the third carbon of a five-membered ring. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C7H12O

- Molecular Weight : 112.17 g/mol

- Boiling Point : Not specified

- Solubility : Very soluble in organic solvents; solubility in water is limited.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It can act as a substrate or inhibitor in biochemical reactions, influencing enzyme activity and metabolic pathways. The specific mechanisms depend on the context of its application in research or industry.

Biological Applications

- Pharmacological Potential :

- Enzymatic Resolution :

- The compound's chirality is significant in organic synthesis. For instance, enzymatic resolution using Horse Liver Esterase (HLE) has been employed to obtain enantiomerically pure forms of this compound for subsequent reactions aimed at producing biologically relevant compounds.

Table 1: Summary of Key Studies on this compound

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

Q & A

Q. What are the common synthetic routes for 3,3-Dimethylcyclopentanone, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of cyclopentanone derivatives. A widely cited method involves reacting methyl or ethyl esters of substituted cyclopentanecarboxylates with sodium hydride and methyl halides, followed by hydrolysis to yield the ketone . Key parameters include:

- Temperature control : Maintaining 0–5°C during alkylation prevents side reactions.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction efficiency .

- Reaction time : Extended reaction times (>12 hours) improve yield but may require quenching to avoid decomposition.

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

- NMR : The absence of aldehyde proton signals (~9-10 ppm) distinguishes it from aldehydes like 3,3-dimethylcyclopentane-1-carbaldehyde. The ketone carbonyl signal appears at ~210-220 ppm in NMR .

- IR Spectroscopy : A strong C=O stretch at ~1720 cm confirms the ketone group, differentiating it from esters or carboxylic acids .

- Mass Spectrometry : The molecular ion peak at m/z 126 (CHO) and fragmentation patterns (e.g., loss of CH groups) aid identification .

Q. What are the stability considerations for storing this compound?

- Thermal stability : Decomposes above 200°C, releasing CO and CO. Store below 25°C in inert atmospheres .

- Light sensitivity : Protect from UV light to prevent ketone oxidation.

- Moisture : Hygroscopic; use desiccants to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction optimization address low yields in large-scale synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity during alkylation .

- Solvent-free conditions : Reduce purification steps and enhance atom economy .

- Microwave-assisted synthesis : Shortens reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .

Q. What strategies mitigate risks during exothermic reactions involving this compound?

Q. How can contradictory spectral data for this compound derivatives be resolved?

Q. What role does this compound play in synthesizing bioactive intermediates?

It serves as a precursor for fungicides like metconazole. Key steps include:

Q. How do substituents on the cyclopentane ring influence biological activity?

Q. What catalytic systems improve enantioselective synthesis of this compound derivatives?

Q. How can isomerization during synthesis be minimized?

- Low-temperature quenching : Halts reactions before equilibrium favors undesired isomers.

- Acid-free conditions : Avoids acid-catalyzed ring-opening or rearrangements .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.